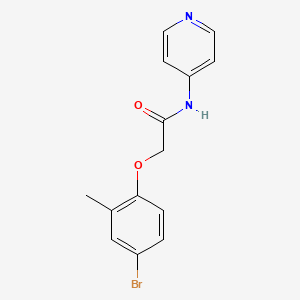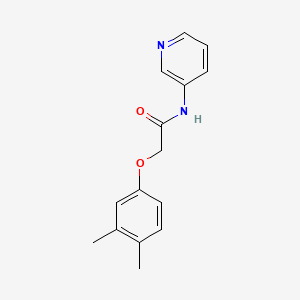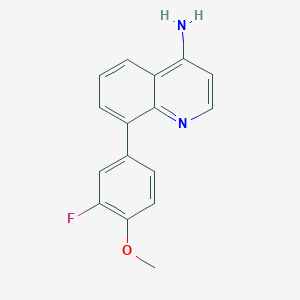![molecular formula C19H27N3O3 B5678436 3-(3-methyl-2-buten-1-yl)-1-[(4-propyl-5-pyrimidinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5678436.png)
3-(3-methyl-2-buten-1-yl)-1-[(4-propyl-5-pyrimidinyl)carbonyl]-3-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the one often involves multi-step reactions that might include the formation of piperidine derivatives, which are crucial in various chemical syntheses. For instance, novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral, and elemental analysis. These compounds demonstrated significant biological activities, such as anti-angiogenic and DNA cleavage activities, highlighting the complexity and potential of such chemical syntheses (Kambappa et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds containing piperidine rings is often confirmed through various analytical techniques. For example, a study detailed the synthesis of a nitrogenous compound containing 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl} pyridine-3-carboxylic acid. The structure was confirmed by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS), with the single crystal detected by X-ray diffraction. Such analyses reveal the intricate molecular geometry and electron distribution within these compounds, offering insights into their chemical behavior and reactivity (Ban et al., 2023).
Chemical Reactions and Properties
The chemical reactions and properties of compounds with piperidine and pyrimidine structures are diverse. For instance, certain piperidine analogues have shown to efficiently block the formation of blood vessels in vivo and exhibit differential migration and band intensities in DNA binding/cleavage assays, suggesting a variety of chemical interactions and transformations these compounds can undergo. The presence of electron-donating and withdrawing groups at specific positions may determine their potency as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Propiedades
IUPAC Name |
3-(3-methylbut-2-enyl)-1-(4-propylpyrimidine-5-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-4-6-16-15(11-20-13-21-16)17(23)22-10-5-8-19(12-22,18(24)25)9-7-14(2)3/h7,11,13H,4-6,8-10,12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGMTDLYXKLFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=NC=C1C(=O)N2CCCC(C2)(CC=C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-2-buten-1-yl)-1-[(4-propyl-5-pyrimidinyl)carbonyl]-3-piperidinecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-4-piperidinol](/img/structure/B5678354.png)

![5-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-2-methylphenol](/img/structure/B5678384.png)
![1-[(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)amino]-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid](/img/structure/B5678389.png)

![N-{[5-(3-methoxyphenyl)isoxazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5678403.png)

![2-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B5678423.png)
![(3aS*,10aS*)-2-(piperidin-1-ylsulfonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5678426.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B5678442.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5678448.png)
![1-[(5-methyl-2-thienyl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5678455.png)
![N-(sec-butyl)-3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5678465.png)
